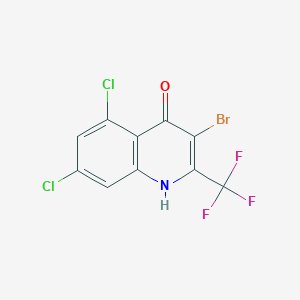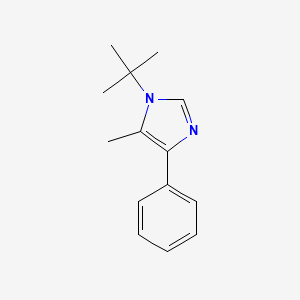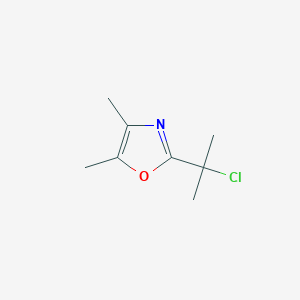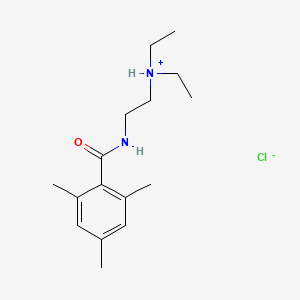
N-(2-(Diethylamino)ethyl)-2,4,6-trimethylbenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is a chemical compound with the molecular formula C16H27ClN2O and a molecular weight of 298.851 g/mol. It is known for its unique structure, which includes a diethylamino group, a trimethylbenzoyl group, and an azanium chloride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride typically involves the reaction of diethylamine with 2,4,6-trimethylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained in high purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxides or alkoxides.
科学的研究の応用
Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
類似化合物との比較
Similar Compounds
Diethylaminoethyl chloride: Similar in structure but lacks the trimethylbenzoyl group.
Trimethylbenzoyl chloride: Contains the trimethylbenzoyl group but lacks the diethylamino and azanium chloride moieties.
Benzoyl chloride: A simpler analog with a benzoyl group instead of the trimethylbenzoyl group.
Uniqueness
Diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and trimethylbenzoyl groups allows for diverse applications in research and industry.
特性
CAS番号 |
78109-87-2 |
|---|---|
分子式 |
C16H27ClN2O |
分子量 |
298.8 g/mol |
IUPAC名 |
diethyl-[2-[(2,4,6-trimethylbenzoyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5;/h10-11H,6-9H2,1-5H3,(H,17,19);1H |
InChIキー |
QKZRSLWEWLRUOS-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCNC(=O)C1=C(C=C(C=C1C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



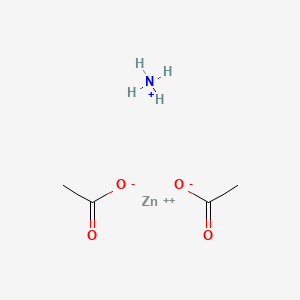
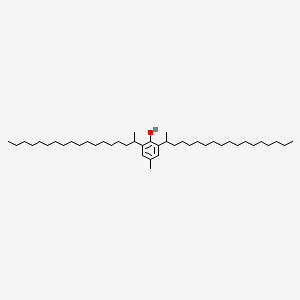

![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
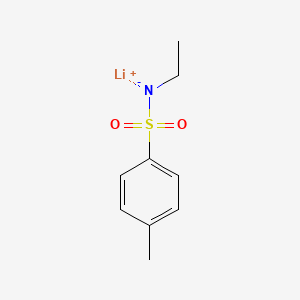
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
